6-(4-Methyl-1-piperazinyl)-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
2(1H)-Quinoxalinone,3,4-dihydro-6-(4-methyl-1-piperazinyl)- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core and a piperazinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-6-(4-methyl-1-piperazinyl)- typically involves a multi-step process. One common method is the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of quinoxalinone.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
Scientific Research Applications
2(1H)-Quinoxalinone,3,4-dihydro-6-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives
- 2’-[4-ethoxyphenyl]-5-[4-methyl-1-piperazinyl]-2,5’-bi-1H-benzimidazole trihydrochloride trihydrate
Uniqueness
2(1H)-Quinoxalinone,3,4-dihydro-6-(4-methyl-1-piperazinyl)- stands out due to its unique combination of a quinoxalinone core and a piperazinyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N4O |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H18N4O/c1-16-4-6-17(7-5-16)10-2-3-11-12(8-10)14-9-13(18)15-11/h2-3,8,14H,4-7,9H2,1H3,(H,15,18) |
InChI Key |
JVHHLGJKLYTZAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)NC(=O)CN3 |
Origin of Product |
United States |
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